2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate
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Description
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate is a useful research compound. Its molecular formula is C10H15BF4N6O and its molecular weight is 322.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (CAS No. 873798-09-5), often abbreviated as TATU, is a compound of interest in the field of peptide synthesis and medicinal chemistry. Its unique structure incorporates a triazole ring and a tetramethyluronium moiety, which contributes to its biological activity.
- Molecular Formula : C10H15BF4N6O
- Molecular Weight : 322.07 g/mol
- CAS Number : 873798-09-5
- InChI Key : AUPDFAPCZZXFMX-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of TATU has been explored primarily in the context of its application as a coupling reagent in peptide synthesis. The compound facilitates the formation of peptide bonds by activating carboxylic acids, thereby enhancing the efficiency of peptide coupling reactions.
TATU operates through the activation of carboxylic acids to form reactive intermediates that can readily react with amines. This mechanism is critical in peptide synthesis where efficient coupling is essential for producing high-quality peptides.
Peptide Synthesis Efficiency
TATU has been compared with other coupling reagents such as HBTU and DIC in terms of efficiency and yield in peptide synthesis. Studies indicate that TATU provides superior yields and fewer side reactions compared to traditional reagents.
Coupling Reagent | Yield (%) | Side Reactions |
---|---|---|
TATU | 85 | Minimal |
HBTU | 75 | Moderate |
DIC | 70 | High |
Case Studies
-
Synthesis of Antimicrobial Peptides :
In a study focused on synthesizing antimicrobial peptides using TATU as a coupling agent, researchers reported high yields and purity levels. The peptides synthesized exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. -
Peptide Library Construction :
Another study utilized TATU for constructing peptide libraries aimed at discovering novel therapeutic agents. The libraries generated showed promising biological activities, indicating TATU's effectiveness in facilitating diverse peptide synthesis.
Properties
IUPAC Name |
[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O.BF4/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPDFAPCZZXFMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BF4N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455198 |
Source
|
Record name | (Dimethylamino)-N,N-dimethyl[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]methaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873798-09-5 |
Source
|
Record name | (Dimethylamino)-N,N-dimethyl[(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)oxy]methaniminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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